molecular formula C21H22N2O5 B249985 Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate

Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate

Cat. No. B249985
M. Wt: 382.4 g/mol
InChI Key: ZDIUOOLWMKZINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development and activation. The inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia.

Mechanism of Action

Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. The inhibition of these pathways ultimately leads to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor effects, Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate as a research tool include its high potency and selectivity for BTK, as well as its ability to inhibit downstream signaling pathways that are critical for B-cell survival and proliferation. However, the limitations of Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate include its poor solubility and bioavailability, which can make it difficult to use in certain experimental settings.

Future Directions

For the research on Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate include the development of more potent and selective BTK inhibitors, as well as the investigation of combination therapies that target multiple signaling pathways in B-cell malignancies. In addition, the potential use of Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, is an area of active research.

Synthesis Methods

The synthesis of Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylmorpholine to form the corresponding N-methylmorpholide. The N-methylmorpholide is then reacted with 3-(tetrahydrofuran-2-ylmethyl)aniline to form the key intermediate, which is then coupled with methyl 4-aminobenzoate to form Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate.

Scientific Research Applications

Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cell lines. In vivo studies have demonstrated that Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate is effective in reducing tumor growth in xenograft models of chronic lymphocytic leukemia and mantle cell lymphoma.

properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 4-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C21H22N2O5/c1-27-21(26)15-9-7-14(8-10-15)20(25)23-17-5-2-4-16(12-17)19(24)22-13-18-6-3-11-28-18/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,22,24)(H,23,25)

InChI Key

ZDIUOOLWMKZINR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.